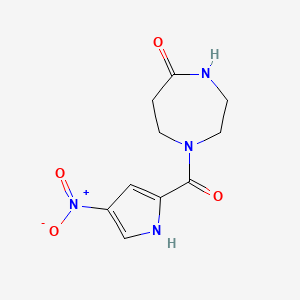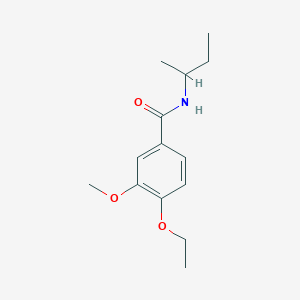
n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sec-butyl group, an ethoxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sec-butylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may also serve as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
n-Butylbenzamide: Similar structure but lacks the ethoxy and methoxy groups.
4-Ethoxy-3-methoxybenzamide: Similar structure but lacks the sec-butyl group.
n-(Sec-butyl)-4-methoxybenzamide: Similar structure but lacks the ethoxy group.
Uniqueness: n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the benzamide core, along with the sec-butyl group, imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-butan-2-yl-4-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-5-10(3)15-14(16)11-7-8-12(18-6-2)13(9-11)17-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
GPVRROHPYDPKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



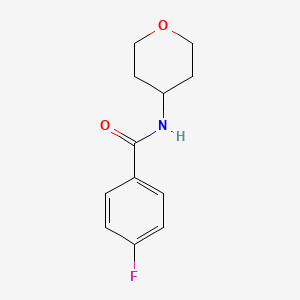
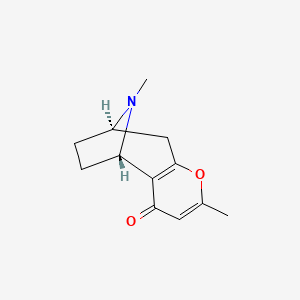
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

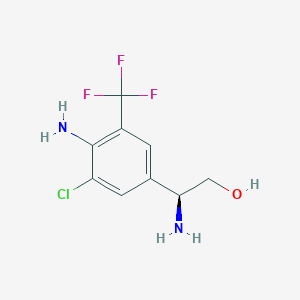
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)
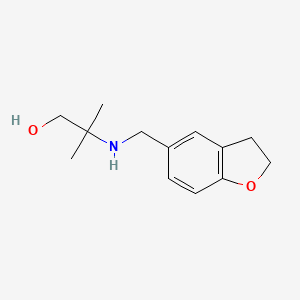
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
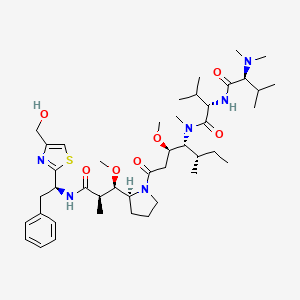
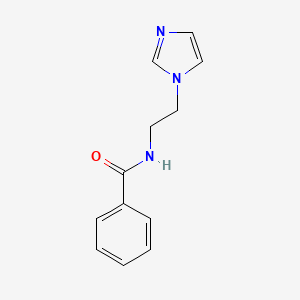
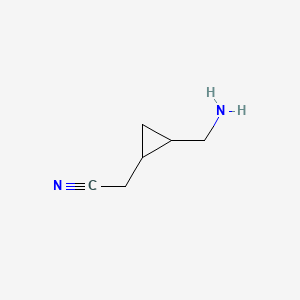
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
